molecular formula C14H14O3 B1682143 Valone CAS No. 83-28-3

Valone

Cat. No. B1682143
CAS RN: 83-28-3
M. Wt: 230.26 g/mol
InChI Key: PVWMAOPFDINGAY-UHFFFAOYSA-N
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Description

Valone is an anticoagulant . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .


Synthesis Analysis

Current literature lacks analytical methods for the determination of Valone. A sensitive and selective assay was established for the identification and quantification of Valone in serum by liquid chromatography-tandem mass spectrometry .


Molecular Structure Analysis

The chemical formula of Valone is C14H14O3 . The exact mass is 230.09 and the molecular weight is 230.260 .


Chemical Reactions Analysis

Valone has been identified and quantified in serum by liquid chromatography-tandem mass spectrometry . The transition ions of m/z 229 → 145 were selected for quantification of Valone .


Physical And Chemical Properties Analysis

Valone is a yellow solid . The chemical formula is C14H14O3, with an exact mass of 230.09 and a molecular weight of 230.260 .

Scientific Research Applications

1. Detection and Quantification in Serum

Valone, a chronic and toxic anticoagulant rodenticide, has been the subject of research due to its prevalence in China and associated cases of intoxication. Studies have developed methods for the identification and quantification of valone in serum, utilizing techniques such as ion chromatography-electrospray ionization tandem mass spectrometry (IC-MS/MS) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). These methods offer sensitive and selective assays for detecting valone in both clinical and forensic specimens, with extraction efficiencies over 80% and quantification limits as low as 0.5 ng/mL (Cai, Dong, Chen, & Jin, 2009) (Cai, Chen, Ouyang, & Jin, 2009).

2. Insecticidal Synergism

Valone's insecticidal properties were explored, particularly its synergistic potential with other insecticides. While not highly insecticidal by modern standards, valone exhibits a unique combination of properties, including rapid lethality at high doses, temporary paralysis at sub-lethal doses, and sensitivity to dose changes. This suggests that valone can act as a synergist, potentially enhancing the insecticidal action of other compounds (Hewlett, 1954).

3. Electrochemical Behavior and Water Residue Detection

Research has also focused on valone's electrochemical behavior and its residues in water samples. Differential pulse polarographic methods were used to study valone's reduction behavior, indicating that valone can be effectively detected in water with a lower detection limit of 1.0 x 10-5M. This study contributes to environmental monitoring and safety, providing a method to detect valone residues in water (Babu, Sivasankar, & Sujana, 2012).

Safety And Hazards

Valone is a chronic anticoagulant rodenticide . It is no longer registered as a pesticide for use in the US . Exposure can cause epistaxis (nosebleed), excess bleeding from minor cuts, bruises; smoky urine, black tarry stools; abdominal, back pain .

properties

IUPAC Name

2-(3-methylbutanoyl)indene-1,3-dione
Source PubChem
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InChI

InChI=1S/C14H14O3/c1-8(2)7-11(15)12-13(16)9-5-3-4-6-10(9)14(12)17/h3-6,8,12H,7H2,1-2H3
Source PubChem
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InChI Key

PVWMAOPFDINGAY-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)CC(=O)C1C(=O)C2=CC=CC=C2C1=O
Source PubChem
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Molecular Formula

C14H14O3
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DSSTOX Substance ID

DTXSID8042509
Record name 2-Isovaleryl-1,3-indanedione
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Molecular Weight

230.26 g/mol
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Physical Description

Yellow solid; [Merck Index] Yellow crystalline solid; [MSDSonline]
Record name Valone
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Solubility

Insoluble in water; soluble in common organic solvents.
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Vapor Pressure

0.00000688 [mmHg]
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Mechanism of Action

Both 4-hydroxycoumarin derivatives and indandiones (also known as oral anticoagulants) are antagonists of vitamin K. Their use as rodenticides is based on the inhibition of the vitamin K-dependent step in the synthesis of a number of blood coagulation factors. The vitamin K-dependent proteins involved in the coagulation cascade are the procoagulant factors II (prothrombin), VII (proconvertin), IX (Christmas factor) and X (Stuart-Prower factor), and the coagulation-inhibiting proteins C and S. All these proteins are synthesized in the liver. Before they are released into the circulation the various precursor proteins undergo substantial (intracellular) post-translational modification. Vitamin K functions as a co-enzyme in one of these modifications, namely the carboxylation at well-defined positions of 10-12 glutamate residues into gamma-carboxyglutamate (Gla). The presence of these Gla residues is essential for the procoagulant activity of the various coagulations factors. Vitamin K hydroquinone (KH2) is the active co-enzyme, and its oxidation to vitamin K 2,3-epoxide (KO) provides the energy required for the carboxylation reaction. The epoxide is than recycled in two reduction steps mediated by the enzyme KO reductase. The latter enzyme is the target enzyme for coumarin anticoagulants. Their blocking of the KO reductase leads to a rapid exhaustion of the supply of KH2, and thus to an effective prevention of the formation of Gla residues. This leads to an accumulation of non-carboxylated coagulation factor precursors in the liver. In some cases these precursors are processed further without being carboxylated, and (depending on the species) may appear in the circulation. At that stage the under-carboxylated proteins are designated as descarboxy coagulation factors. Normal coagulation factors circulate in the form of zymogens, which can only participate in the coagulation cascade after being activated by limited proteolytic degradation. Descarboxy coagulation factors have no procoagulant activity (i.e. they cannot be activated) and neither they can be converted into the active zymogens by vitamin K action. Whereas in anticoagulated humans high levels of circulating descarboxy coagulation factors are detectable, these levels are negligible in warfarin-treated rats and mice. /Anticoagulant rodenticides/
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Product Name

Valone

Color/Form

Yellow, crystalline solid., Yellow solid from methanol

CAS RN

83-28-3
Record name Valone
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Melting Point

68-69 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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